molecular formula C29H42O8 B1250483 Gomphoside

Gomphoside

Número de catálogo: B1250483
Peso molecular: 518.6 g/mol
Clave InChI: OFKILMDHPMNNBF-BGFHSAJZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Gomphoside is a natural product found in Gomphocarpus fruticosus with data available.

Aplicaciones Científicas De Investigación

Antiparasitic Activity

Recent studies have highlighted the antiparasitic properties of gomphoside, particularly against Schistosoma mansoni, a significant cause of schistosomiasis. In vitro assays demonstrated that this compound monoacetate exhibited micromolar activity against newly transformed schistosomula. In vivo studies showed a 38% reduction in worm burden at a dose of 10 mg/kg in mice with chronic infections, indicating its potential as an alternative to traditional treatments like praziquantel .

Table 1: Antischistosomal Activity of this compound Monoacetate

TreatmentMean Number of Worms (Alive/Dead)Worm Burden Reduction (%)
Control0.3 ± 0.7 / 00
This compound Monoacetate3.0 ± 4.2 / 5.7 ± 2.538

Cardiotonic Effects

This compound is recognized for its potent inotropic effects, enhancing cardiac contractility. Research indicates that it can increase the contractility of guinea pig hearts at significantly lower doses compared to traditional cardiac glycosides like digoxin. This property makes this compound a candidate for further exploration in heart failure therapies .

Table 2: Comparison of Cardiotonic Effects

CompoundDose (mg)Contractility Increase (%)
This compoundLowHigh
DigoxinHigherModerate

Anticancer Potential

This compound's anticancer properties have been investigated, particularly regarding its ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies involving extracts from Calotropis gigantea, which contains this compound, have shown promising results in reducing liver cancer progression and inflammation markers in animal models . The compound's mechanism may involve the modulation of signaling pathways associated with cancer cell survival and proliferation.

Toxicological Studies

While this compound shows therapeutic promise, its safety profile is crucial for clinical application. Studies have indicated that while it possesses potent biological activity, it also has a narrow therapeutic window, necessitating careful dosage considerations to avoid toxicity . Its effects on various cell lines have been documented, providing insight into potential cytotoxicity at higher concentrations.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are most effective for characterizing Gomphoside’s structural features?

this compound’s structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) to resolve its 4,6-dideoxyhexose-derived carbohydrate moiety and vicinal diol system . Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are critical for confirming molecular weight and purity, while X-ray crystallography can resolve stereochemical ambiguities in crystalline derivatives (e.g., 2,4-dinitrophenylhydrazine derivatives) .

Q. How can researchers optimize extraction protocols for this compound from natural sources?

Standard protocols involve solvent extraction (e.g., methanol or ethanol) followed by column chromatography (silica gel or Sephadex) for isolation. Polar solvents are preferred due to this compound’s glycosidic nature. Recent studies suggest ultrasound-assisted extraction improves yield by disrupting plant cell walls, but parameters like temperature and solvent polarity must be empirically adjusted to avoid degradation .

Q. What are the primary challenges in synthesizing this compound analogs for structure-activity studies?

Key challenges include stereoselective glycosylation to replicate the 4,6-dideoxyhexose moiety and functionalization of the aglycone core. Solid-phase synthesis and enzymatic glycosylation are emerging alternatives to traditional chemical methods, though yields remain suboptimal. Purity validation via reversed-phase HPLC is essential to exclude byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across in vitro and in vivo models?

Discrepancies often arise from differences in experimental design, such as cell line specificity (e.g., cardiomyocytes vs. cancer cells), dosage ranges, and pharmacokinetic variability. Meta-analyses using standardized assays (e.g., ATPase inhibition for cardiac glycosides) and cross-validation with isotopic tracer studies can clarify mechanisms . Additionally, species-specific metabolic pathways may explain divergent in vivo outcomes .

Q. What computational approaches are best suited to model this compound’s interaction with cardiac sodium-potassium ATPase?

Molecular docking simulations (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can predict binding affinities and conformational changes in the ATPase-Gomphoside complex. However, force field parameterization for rare sugar moieties (e.g., 4,6-dideoxyhexose) requires validation against experimental crystallographic data . Hybrid quantum mechanics/molecular mechanics (QM/MM) methods are recommended for probing electronic interactions .

Q. How do environmental factors influence the biosynthesis of this compound in its plant source?

Transcriptomic and metabolomic profiling under varying conditions (e.g., light exposure, soil nutrients) can identify biosynthetic gene clusters and regulatory pathways. Stable isotope labeling (e.g., ¹³C-glucose) traces precursor incorporation into the aglycone and sugar units. Field studies should correlate environmental stressors (e.g., drought) with this compound yield to optimize cultivation .

Q. Methodological Guidance

Q. What strategies mitigate spectral data misinterpretation during this compound characterization?

  • NMR: Use deuterated solvents and internal standards (e.g., TMS) for chemical shift calibration. Assign peaks iteratively by comparing with databases (e.g., HMDB) and synthetic analogs .
  • MS/MS: Employ collision-induced dissociation (CID) to fragment ions and confirm glycosidic linkages. Cross-reference with literature fragmentation patterns .

Q. How should researchers design comparative studies between this compound and other cardiac glycosides (e.g., digoxin)?

  • In vitro: Use identical cell lines (e.g., HEK293 transfected with Na+/K+-ATPase isoforms) and normalize doses by IC₅₀ values.
  • In vivo: Select animal models with comparable pharmacokinetic profiles (e.g., guinea pigs for cardiac glycoside sensitivity). Include positive and negative controls to isolate target effects .

Q. Data Interpretation and Reproducibility

Q. Why do some studies report this compound cytotoxicity in non-cardiac cells, and how can this be addressed experimentally?

Off-target effects may stem from residual solvent toxicity or impurities. Repetition with ultra-pure this compound (≥98% by HPLC) and cytotoxicity assays (e.g., MTT) across multiple cell lines is advised. Transcriptomic analysis (RNA-seq) can identify unintended signaling pathway activation .

Q. What criteria ensure reproducibility in this compound bioactivity assays?

Adhere to FAIR data principles:

  • Documentation: Publish raw spectral data, HPLC chromatograms, and assay protocols in supplementary materials .
  • Statistical rigor: Use power analysis to determine sample sizes and report effect sizes with confidence intervals .

Propiedades

Fórmula molecular

C29H42O8

Peso molecular

518.6 g/mol

Nombre IUPAC

3-[(1S,3R,5S,7R,9S,10S,12R,14S,15S,18R,19R,22S,23R)-9,10,22-trihydroxy-7,14,18-trimethyl-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one

InChI

InChI=1S/C29H42O8/c1-15-10-23(30)29(33)25(35-15)36-21-12-17-4-5-20-19(26(17,2)13-22(21)37-29)6-8-27(3)18(7-9-28(20,27)32)16-11-24(31)34-14-16/h11,15,17-23,25,30,32-33H,4-10,12-14H2,1-3H3/t15-,17+,18-,19+,20-,21-,22-,23+,25+,26+,27-,28+,29+/m1/s1

Clave InChI

OFKILMDHPMNNBF-BGFHSAJZSA-N

SMILES isomérico

C[C@@H]1C[C@@H]([C@]2([C@@H](O1)O[C@@H]3C[C@@H]4CC[C@@H]5[C@@H]([C@]4(C[C@H]3O2)C)CC[C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)O)O

SMILES canónico

CC1CC(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)C)CCC6(C5(CCC6C7=CC(=O)OC7)O)C)O)O

Sinónimos

gomphoside
gomphoside, (2alpha(2S,3S,4S,6R),3beta,5alpha)-isome

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.